molecular formula C13H8BrF3O2 B2911365 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene CAS No. 873203-36-2

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene

Cat. No.: B2911365
CAS No.: 873203-36-2
M. Wt: 333.104
InChI Key: AZJYHXLZYCYEKA-UHFFFAOYSA-N
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Description

It is synthesized via Suzuki-Miyaura coupling or Ullmann-type reactions between 4-(trifluoromethoxy)phenylboronic acid and 1-bromo-4-iodobenzene derivatives, achieving yields of 63–92% . Its $ ^1H $ NMR (400 MHz, CDCl$ _3 $) shows distinct signals at δ 7.45 (d, $ J = 9.3 \, \text{Hz} $), 7.19 (d, $ J = 8.9 \, \text{Hz} $), and 6.89–6.99 (m), confirming its biphenoxy structure . The compound is pivotal in synthesizing antimalarial quinolones and as a precursor in Pd-catalyzed cross-couplings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene can be synthesized through various methods. One common approach involves the reaction of 4-bromophenol with 4-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene are typical.

Major Products Formed:

    Substitution Reactions: Products include substituted phenoxybenzenes.

    Oxidation Reactions: Products include quinones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is employed in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene involves its interaction with various molecular targets and pathways. The bromine atom and trifluoromethoxy group contribute to its reactivity and ability to form stable intermediates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing biological and chemical systems.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in substituent positions and electronic profiles:

Compound Name Molecular Formula Substituents Yield (%) $ ^1H $ NMR Key Shifts (CDCl$ _3 $) Applications References
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene C$ _{13}$H$ _8$BrF$ _3$O$ _2$ -O-C$ _6$H$ _4$-OCF$ _3$ (para) 63–92 δ 7.45 (d), 7.19 (d), 6.89–6.99 (m) Antimalarials, Pd-catalyzed arylations
1-(4-Bromophenoxy)-3-(trifluoromethoxy)benzene (15b) C$ _{12}$H$ _7$BrF$ _3$O$ _2$ -O-C$ _6$H$ _3$-OCF$ _3$ (meta) 69 δ 7.16–7.69 (m), 6.54–7.14 (m) Intermediate in heterocycle synthesis
1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene (15c) C$ _{13}$H$ _8$BrF$ _3$O -O-C$ _6$H$ _4$-CF$ _3$ (para) 62 δ 7.37–8.00 (m), 6.68–7.15 (m) Agrochemical intermediates
1-Bromo-4-(trifluoromethoxy)benzene C$ _7$H$ _4$BrF$ _3$O -OCF$ _3$ (para) N/A δ 7.45 (d, $ J = 9.3 \, \text{Hz} $) Precursor for lithium reagents
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C$ _7$H$ _3$BrF$ _4$O -OCF$ _3$, -F (ortho) N/A Not reported Pharmaceutical building block
  • Electronic Effects : The trifluoromethoxy (-OCF$ _3 $) group is electron-withdrawing, enhancing electrophilicity at the bromine site. Analogs with trifluoromethyl (-CF$ _3 $) groups (e.g., 15c) exhibit reduced resonance stabilization compared to -OCF$ _3 $, altering reactivity in cross-couplings .
  • Substituent Position : Meta-substituted analogs (e.g., 15b) show broader $ ^1H $ NMR multiplet patterns due to asymmetric environments .

Reactivity in Cross-Coupling Reactions

The target compound demonstrates superior reactivity in Pd-catalyzed direct arylations compared to simpler bromobenzenes:

  • With 2-methylthiophene, it achieves 93–95% yield using Pd(OAc)$ _2 $/KOAc in DMA at 150°C, outperforming analogs with -CF$ _3 $ or halogens (e.g., 15c) due to enhanced electrophilicity .
  • In Suzuki-Miyaura couplings, its boronate ester derivative (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides 92% yield, indicating efficient transmetallation .

Physical Properties and Spectral Data

  • Molecular Weight: The target compound (MW 343.06) is heavier than 15b (MW 313.09) and 15c (MW 315.97) due to the additional phenoxy group .
  • $ ^{13}C $ NMR : For 15c, δ 146.2 (C-O), 157.6 (C-Br), and 123.4 (CF$ _3 $) differ from the target compound’s shifts, reflecting substituent electronic environments .

Biological Activity

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene (CAS No. 873203-36-2) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and potential applications in medicine.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethoxy group attached to a phenyl ring, which contributes to its unique electronic properties. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

This compound interacts with various biological targets, primarily through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds containing bromine or trifluoromethoxy groups often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 6.25 μg/mL depending on the specific structure and substituents present .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The presence of electron-withdrawing groups like trifluoromethoxy enhances the compound's ability to penetrate cell membranes, thereby increasing its efficacy .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in inflammation and cancer progression. Preliminary findings suggest that this compound can inhibit COX-2 activity with IC50 values indicating moderate potency .

Study 1: Antitubercular Activity

In a study focused on antitubercular activity, derivatives of compounds similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Results showed significant inhibition of bacterial growth, with some derivatives achieving aerobic whole-cell activity at concentrations as low as 40 nM .

Study 2: Cytotoxicity Evaluation

A study evaluating the cytotoxicity of various phenyl ether derivatives found that this compound exhibited selective cytotoxicity against MCF-7 cells, suggesting potential for development as an anticancer agent. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Data Table: Biological Activity Summary

Biological Activity Target Effect Reference
AntimicrobialE. coli, S. aureusMIC: 0.39 - 6.25 μg/mL
AnticancerMCF-7 cell lineCytotoxicity observed
Enzyme InhibitionCOX-2Moderate inhibition
AntitubercularMycobacterium tuberculosisAerobic activity at 40 nM

Properties

IUPAC Name

1-bromo-4-[4-(trifluoromethoxy)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJYHXLZYCYEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-(trifluoromethoxy)phenylboronic acid (10.0 g, 48.6 mmol) and 4-bromophenol (4.20 g, 24.3 mmol) in dichloromethane (250 ml) over 4 A molecular sieves was added copper (II) acetate (4.41 g, 24.3 mmol), diisopropylethylamine (21 ml, 121 mmol) and pyridine (10 ml, 121 mmol). The reaction mixture was stirred 12 hours at room temperature under positive pressure of dry air and concentrated in vacuo. The resulting residue was resuspended in ethyl acetate and 0.5 M HCl. The organic layer was extracted with water and brine, dried over magnesium sulfate and concentrated in vacuo. Purification by silica gel chromatography (ethyl acetate/hexanes) provided 5.07 g 1-bromo-4-(4-(trifluoromethoxy) phenoxy) benzene (63% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ 7.45 (d, J=9.3 Hz, 1H), 7.19 (d, J=8.9 Hz, 1H), 6.99 (d, J=9.3 Hz, 1H), 6.89 (d, J=8.9 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
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4.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
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Quantity
10 mL
Type
reactant
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250 mL
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solvent
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4.41 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-bromophenol (0.173 g) in 4 mL of 1-methyl-2-pyrrolidone under argon atmosphere was treated with 4-(trifluoromethoxy)iodobenzene (0.313 mL), 2,2,6,6-tetramethylheptane-3,5-dione (0.046 mL) and caesium carbonate (0.652 g). The slurry was degassed by bubbling argon for 15 min and copper(I) chloride (0.099 g) was added. The reaction mixture was degassed by bubbling argon for 15 min, then heated to 100° C. under argon for 5 h. The reaction mixture was cooled to room temperature and added dropwise to 30 mL of tert-butyl-methyl-ether. The slurry was filtered and the solids washed with tert-butyl-methyl-ether (3×20 mL). The combined filtrates were washed subsequently with 1N NaOH (50 mL), water (50 mL), 2N HCl (50 mL), 1N HCl (50 mL), water (50 mL) and brine (50 mL). The resulting organic layer was dried over Na2SO4 and concentrated to give a crude product which was purified by column chromatography on silica gel eluting with hexane to afford 0.15 g of the title compound as a colourless liquid.
Quantity
0.173 g
Type
reactant
Reaction Step One
Quantity
0.313 mL
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
0.652 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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